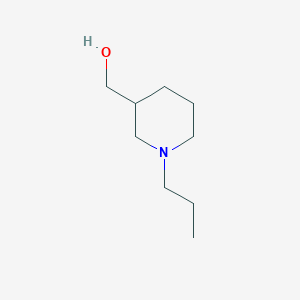

(1-Propylpiperidin-3-yl)methanol

描述

Significance of N-Substituted Piperidine (B6355638) Scaffolds in Modern Chemical Synthesis and Design

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic compounds with diverse biological activities. ajchem-a.comnih.govnih.gov N-substituted piperidines, in particular, are a cornerstone of modern medicinal chemistry. ajchem-a.comnih.govacs.org The substituent on the nitrogen atom plays a crucial role in modulating the physicochemical properties of the molecule, such as its lipophilicity, basicity, and conformational preferences. These properties, in turn, influence how the molecule interacts with biological targets, affecting its efficacy and pharmacokinetic profile.

Academic Relevance of Hydroxymethyl Piperidine Derivatives as Synthetic Intermediates and Substrates

Hydroxymethyl piperidines are highly versatile synthetic intermediates. The primary alcohol functionality can be readily transformed into a wide range of other functional groups, including aldehydes, carboxylic acids, esters, and halides. This chemical tractability allows for the elaboration of the piperidine scaffold into more complex molecular architectures.

Furthermore, the hydroxyl group can participate in various key chemical reactions. For example, it can act as a nucleophile in substitution and addition reactions, or it can be used to form ethers and esters. The strategic placement of the hydroxymethyl group at the 3-position of the piperidine ring in (1-Propylpiperidin-3-yl)methanol provides a handle for further chemical modification, enabling the synthesis of a diverse library of compounds for screening and structure-activity relationship (SAR) studies.

Current Research Landscape and Knowledge Gaps Pertaining to this compound Chemistry

While the broader classes of N-substituted piperidines and hydroxymethyl piperidines have been extensively studied, the specific compound this compound has received comparatively less focused attention. Much of the existing literature mentions it as part of larger compound libraries in patent applications or as an intermediate in the synthesis of more complex target molecules.

Objectives and Scope of Advanced Academic Inquiry into this compound

Advanced academic inquiry into this compound aims to address the existing knowledge gaps and to fully exploit its potential in organic synthesis. Key objectives of such research include:

Development of efficient and stereoselective synthetic routes: The establishment of robust methods for the synthesis of both racemic and enantiomerically pure forms of this compound is a primary goal. This would provide a reliable supply of the compound for further investigation and application.

Comprehensive physicochemical and spectroscopic characterization: A thorough analysis of the compound's properties, including its pKa, logP, and detailed NMR, IR, and mass spectrometry data, is essential for its effective use in synthesis and for understanding its behavior.

Exploration of its reactivity and synthetic utility: A systematic investigation of the reactivity of the hydroxyl and amino functionalities will uncover new synthetic methodologies and expand the range of accessible molecular structures. This includes its use in multicomponent reactions and as a ligand in catalysis.

Application in the synthesis of biologically active molecules: A major long-term objective is to utilize this compound as a key building block in the synthesis of novel compounds with potential therapeutic applications.

By focusing on these objectives, the scientific community can unlock the full potential of this compound as a valuable tool in the arsenal (B13267) of the modern organic chemist.

Structure

3D Structure

属性

IUPAC Name |

(1-propylpiperidin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-2-5-10-6-3-4-9(7-10)8-11/h9,11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTTYMDZZCMDST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593434 | |

| Record name | (1-Propylpiperidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102450-20-4 | |

| Record name | (1-Propylpiperidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 1 Propylpiperidin 3 Yl Methanol and Its Stereoisomers

Retrosynthetic Analysis Strategies for the (1-Propylpiperidin-3-yl)methanol Scaffold

Retrosynthetic analysis of this compound reveals several key disconnections. The primary disconnection breaks the N-propyl bond, leading to 3-piperidinemethanol (B147432) and a propyl halide or other propylating agent. This approach simplifies the synthesis to the formation of the core piperidine (B6355638) methanol (B129727) structure followed by N-alkylation. researchgate.net

A second disconnection can be made at the C3-CH2OH bond, suggesting a precursor such as a 1-propylpiperidine-3-carboxylic acid or its ester derivative, which can be reduced to the target alcohol. Further disconnection of the piperidine ring itself points to acyclic precursors, such as 1,5-dihaloamines or amino alcohols, which can be cyclized to form the six-membered ring. organic-chemistry.org

Classical and Modern Synthetic Approaches to the Piperidine Ring Formation in this compound

The formation of the piperidine ring is a critical step in the synthesis of this compound.

Classical Methods:

Hydrogenation of Pyridine (B92270) Derivatives: A common and well-established method involves the catalytic hydrogenation of a corresponding pyridine precursor, such as pyridine-3-methanol. cjcatal.comresearchgate.netnih.gov Various catalysts, including platinum, palladium, and rhodium, are effective for this transformation. youtube.com Ruthenium on carbon (Ru/C) has shown high activity and selectivity for converting pyridine to piperidine under optimized conditions of temperature and pressure. cjcatal.com

Cyclization of Acyclic Precursors: The piperidine ring can be constructed through the cyclization of difunctionalized acyclic molecules. For instance, the reaction of primary amines with alkyl dihalides under basic conditions can yield the piperidine core. organic-chemistry.org

Modern Approaches:

Aza-Diels-Alder Reaction: This powerful cycloaddition reaction provides a convergent route to substituted piperidines. The reaction between a diene and an imine can construct the piperidine ring in a single step with potential for high stereocontrol.

Ring-Closing Metathesis (RCM): RCM has emerged as a versatile tool for the synthesis of various heterocyclic compounds, including piperidines. A diene-containing amine can be cyclized in the presence of a ruthenium catalyst to form a dehydropiperidine, which can then be reduced to the desired piperidine.

Aza-Prins Cyclization: This reaction involves the condensation of an N-tosyl homoallylamine with a carbonyl compound, catalyzed by a Lewis acid like aluminum chloride, to form a substituted piperidine. organic-chemistry.org

Stereoselective and Asymmetric Synthesis of Chiral this compound Derivatives

Since the C3 position of this compound is a stereocenter, the development of stereoselective and asymmetric syntheses is crucial for accessing enantiomerically pure forms of the molecule.

One strategy involves the use of chiral starting materials. For example, the synthesis can begin with an enantiomerically pure amino acid or a chiral building block that already contains the desired stereochemistry.

Asymmetric catalysis offers a more efficient approach. This can involve the use of chiral catalysts or ligands in reactions such as:

Asymmetric Hydrogenation: The hydrogenation of a prochiral pyridine or dehydropiperidine precursor using a chiral catalyst can lead to the formation of one enantiomer in excess.

Asymmetric Cyclization Reactions: Chiral catalysts can be employed in reactions like the Aza-Diels-Alder or Aza-Prins cyclization to induce stereoselectivity. nih.govorganic-chemistry.org

Enzymatic Resolutions: Enzymes can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.

Development and Optimization of Catalytic Reactions for this compound Production

The production of this compound relies heavily on catalytic reactions, particularly for the hydrogenation of the pyridine ring and the N-alkylation step.

Hydrogenation Catalysts:

| Catalyst | Conditions | Selectivity | Reference |

| 5% Ru/C | 100 °C, 3.0 MPa H₂ | 100% to piperidine | cjcatal.com |

| Pd/C | Varies | High | cjcatal.com |

| Pt/C | Varies | High | cjcatal.com |

| Ir/C | Varies | Lower than Ru/C | cjcatal.com |

| Iridium(III) complex | Mild conditions | High for functionalized pyridines | chemrxiv.org |

| Rh/KB | Electrochemical | High activity | acs.org |

N-Alkylation Catalysts and Reagents:

The N-propylation of 3-piperidinemethanol is typically achieved using a propyl halide in the presence of a base. researchgate.net Optimization of this step involves selecting the appropriate base and solvent to maximize yield and minimize side reactions.

| Base | Solvent | Conditions | Notes | Reference |

| K₂CO₃ | DMF | Room Temperature | Common and effective | researchgate.net |

| NaH | DMF | 0 °C to Room Temp | Stronger base, may be needed for less reactive halides | researchgate.net |

| KHCO₃ | Acetonitrile | Varies | Can lead to dialkylation if not controlled | researchgate.net |

| N,N-diisopropylethylamine | Varies | Good for complex amines | researchgate.net |

Flow Chemistry and Continuous Processing Approaches in this compound Synthesis

Flow chemistry offers several advantages for the synthesis of this compound, including improved safety, better heat and mass transfer, and the potential for automation and scalability. flinders.edu.aupolimi.it

A continuous flow process for this synthesis could involve the following steps:

Hydrogenation: A packed-bed reactor containing a heterogeneous hydrogenation catalyst (e.g., Pt/C) can be used for the continuous reduction of pyridine-3-methanol. mdpi.com

N-Alkylation: The output from the hydrogenation reactor can be mixed with a stream of propyl bromide and a base in a subsequent flow reactor to achieve N-propylation.

Purification: In-line purification techniques, such as liquid-liquid extraction or chromatography, can be integrated into the flow system to isolate the final product. thieme-connect.de

This approach allows for precise control over reaction parameters, leading to higher yields and purity. tue.nl

Green Chemistry Principles Applied to the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. jddhs.comnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For example, catalytic hydrogenation has a high atom economy as it only adds hydrogen atoms.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids. jddhs.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. jddhs.com Flow chemistry can also contribute to energy efficiency through better heat transfer. flinders.edu.au

Catalysis: Using catalytic reagents in small amounts is preferable to stoichiometric reagents. nih.gov The use of recyclable heterogeneous catalysts further enhances the greenness of the process.

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources. nih.gov For example, developing routes from biomass-derived platform chemicals.

Reduction of Derivatives: Minimizing the use of protecting groups and other derivatization steps to reduce waste and improve efficiency. nih.gov

By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Chemical Transformations, Reactivity Profiles, and Mechanistic Studies of 1 Propylpiperidin 3 Yl Methanol

Reactions Involving the Primary Alcohol Functionality of (1-Propylpiperidin-3-yl)methanol

The primary alcohol group in this compound is a key site for various chemical modifications, including oxidation, reduction, esterification, etherification, and nucleophilic substitution reactions.

Oxidation and Reduction Reactions

The primary alcohol of this compound can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of standard oxidizing agents. The choice of reagent determines the extent of oxidation. For instance, mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in dichloromethane (B109758) (DCM) are typically used for the selective oxidation to the aldehyde, (1-Propylpiperidin-3-yl)carbaldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), will further oxidize the alcohol to the corresponding carboxylic acid, (1-Propylpiperidin-3-yl)carboxylic acid.

Conversely, while the primary alcohol is already in a reduced state, derivatives of this compound, such as its esters or amides, can be reduced to regenerate the parent alcohol. For example, an ester derivative can be readily cleaved back to this compound using reducing agents like lithium aluminum hydride (LiAlH4) in an appropriate solvent such as tetrahydrofuran (B95107) (THF).

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | Pyridinium chlorochromate (PCC) | (1-Propylpiperidin-3-yl)carbaldehyde | Oxidation |

| This compound | Potassium permanganate (KMnO4) | (1-Propylpiperidin-3-yl)carboxylic acid | Oxidation |

| Ester of this compound | Lithium aluminum hydride (LiAlH4) | This compound | Reduction |

Esterification, Etherification, and Amidation Reactions

Esterification: The primary alcohol of this compound readily undergoes esterification with carboxylic acids or their derivatives. A common method involves the reaction with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acid byproduct. semanticscholar.org For instance, reacting this compound with acetyl chloride yields (1-Propylpiperidin-3-yl)methyl acetate. Alternatively, Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, can also be employed, though the conditions might lead to side reactions involving the piperidine (B6355638) nitrogen. nih.gov

Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. nih.gov This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide to form the ether. For example, reacting the sodium alkoxide of this compound with methyl iodide would yield 3-(methoxymethyl)-1-propylpiperidine. Etherification can also be carried out under acidic conditions with other alcohols, though this is more common for the industrial synthesis of symmetrical ethers. masterorganicchemistry.com

Amidation: While direct amidation of an alcohol is not typical, this compound can be a precursor to amines used in amidation reactions. More commonly, the alcohol can be converted to a better leaving group (e.g., a halide) which can then be displaced by an amine. Alternatively, this compound can be used in enzyme-catalyzed amidation reactions. For instance, lipase-catalyzed amidation between a carboxylic acid and an amine derived from the functionalization of this compound can occur under mild conditions. chemistrysteps.com

| Reaction Type | Reactants | Reagents/Conditions | Product Example |

| Esterification | This compound, Acetyl chloride | Pyridine | (1-Propylpiperidin-3-yl)methyl acetate |

| Etherification | This compound, Methyl iodide | 1. NaH; 2. CH3I | 3-(Methoxymethyl)-1-propylpiperidine |

| Amidation | Carboxylic acid, Amine derived from this compound | Lipase, organic solvent | N-((1-Propylpiperidin-3-yl)methyl)acetamide |

Halogenation and Other Nucleophilic Displacement Reactions

The hydroxyl group of this compound can be converted to a good leaving group, facilitating nucleophilic substitution. A common transformation is the conversion to an alkyl halide. Reagents such as thionyl chloride (SOCl2) are used to produce the corresponding alkyl chloride, 3-(chloromethyl)-1-propylpiperidine, while phosphorus tribromide (PBr3) is employed for the synthesis of the alkyl bromide, 3-(bromomethyl)-1-propylpiperidine. youtube.comresearchgate.netontosight.ai These reactions typically proceed via an SN2 mechanism, especially for primary alcohols, leading to an inversion of stereochemistry if the carbon were chiral. researchgate.net Once halogenated, the resulting alkyl halide is susceptible to displacement by a wide range of nucleophiles, allowing for the introduction of various functional groups.

| Starting Material | Reagent(s) | Product |

| This compound | Thionyl chloride (SOCl2) | 3-(Chloromethyl)-1-propylpiperidine |

| This compound | Phosphorus tribromide (PBr3) | 3-(Bromomethyl)-1-propylpiperidine |

Reactivity of the Piperidine Nitrogen in this compound and its Derivatives

The tertiary amine of the piperidine ring is nucleophilic and basic, allowing for reactions such as N-alkylation, N-acylation, and quaternization.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The nitrogen atom in this compound can act as a nucleophile to react with alkyl halides, leading to the formation of a quaternary ammonium (B1175870) salt. This reaction is a standard N-alkylation process.

N-Acylation: The piperidine nitrogen can be acylated using acyl chlorides or anhydrides to form the corresponding amide. nih.gov For example, reaction with acetyl chloride would yield 1-acetyl-3-(hydroxymethyl)piperidine, assuming the propyl group was not already present. If starting with this compound, N-acylation is not possible as the nitrogen is already tertiary. However, if the starting material were piperidin-3-ylmethanol, N-acylation would be a key reaction.

Quaternization Reactions and N-Dealkylation Strategies

Quaternization Reactions: As a tertiary amine, the piperidine nitrogen of this compound readily undergoes quaternization when treated with an alkylating agent, such as an alkyl halide. For instance, reaction with methyl iodide will yield the corresponding quaternary ammonium salt, 1-methyl-1-propyl-3-(hydroxymethyl)piperidinium iodide. mdpi.com This reaction introduces a permanent positive charge on the nitrogen atom.

N-Dealkylation Strategies: The removal of an N-alkyl group from the piperidinium (B107235) nitrogen, or N-dealkylation, is a synthetically useful transformation. For quaternary ammonium salts derived from this compound, dealkylation can be achieved through various methods. For instance, the von Braun reaction, which uses cyanogen (B1215507) bromide (BrCN), can cleave tertiary amines. Other methods include the use of chloroformates, such as ethyl chloroformate, followed by hydrolysis. Metabolic N-dealkylation is also a known process, often catalyzed by cytochrome P450 enzymes, which proceeds via an initial hydroxylation of the carbon adjacent to the nitrogen.

| Reaction Type | Starting Material | Reagent(s) | Product Example |

| Quaternization | This compound | Methyl iodide (CH3I) | 1-Methyl-1-propyl-3-(hydroxymethyl)piperidinium iodide |

| N-Dealkylation | 1-Alkyl-1-propyl-3-(hydroxymethyl)piperidinium salt | Cyanogen bromide (BrCN) | N-propyl-3-(hydroxymethyl)piperidine |

Regioselective and Stereoselective Functionalization of the Piperidine Ring System of this compound

The functionalization of the piperidine ring of this compound presents opportunities for regioselective and stereoselective transformations, primarily targeting the C-H bonds of the heterocyclic system.

Regioselectivity: The piperidine ring contains several distinct C-H bonds that could be targeted for functionalization. The positions adjacent to the nitrogen atom (C2 and C6) are activated towards oxidation and certain types of C-H activation due to the influence of the lone pair of electrons on the nitrogen. The presence of the 3-hydroxymethyl substituent introduces steric hindrance and electronic effects that can influence the regioselectivity of reactions. For instance, reactions proceeding via an iminium ion intermediate would likely lead to functionalization at the C2 or C6 positions.

Stereoselectivity: The presence of a stereocenter at the C3 position means that this compound exists as a pair of enantiomers, (R)- and (S)-(1-propylpiperidin-3-yl)methanol. Any functionalization of the piperidine ring at a new position will lead to the formation of diastereomers. The stereochemical outcome of such reactions would be influenced by the directing effect of the existing hydroxymethyl group. For example, a reagent might approach the ring from the less sterically hindered face, leading to a preference for one diastereomer over the other.

Research on related N-substituted piperidines has demonstrated the feasibility of achieving high diastereoselectivity in functionalization reactions. For instance, photoredox-catalyzed α-amino C–H arylation of highly substituted piperidines has been shown to proceed with high diastereoselectivity. nih.govescholarship.orgacs.org This suggests that similar strategies applied to this compound could yield specific stereoisomers.

Potential Functionalization Reactions:

| Reaction Type | Target Position(s) | Expected Outcome | Basis for Prediction |

| Oxidative C-H Amination | C2, C6 | Formation of a new C-N bond | Studies on oxidative amination of N-substituted piperidines. nih.gov |

| C-H Arylation | C2, C6 | Introduction of an aryl group | Photoredox catalysis on piperidine derivatives. nih.govescholarship.orgacs.org |

| Directed Lithiation | C2, C6 | Metalation for further functionalization | Directed ortho-metalation concepts applied to heterocycles. |

Investigation of Reaction Kinetics and Thermodynamics for Transformations of this compound

Detailed kinetic and thermodynamic data for transformations of this compound are not available in the literature. However, general principles can be applied to predict the behavior of its functional groups.

Reaction Kinetics: The rate of reactions involving the hydroxyl group, such as esterification or etherification, would be influenced by standard factors like temperature, concentration of reactants, and the choice of catalyst. The tertiary amine can act as an internal catalyst in some reactions, potentially influencing the rate. For reactions involving the piperidine ring, such as C-H functionalization, the kinetics would be highly dependent on the specific catalytic system employed. For instance, kinetic studies on the methanol (B129727) to propylene (B89431) process have shown complex dependencies on temperature and catalyst type, highlighting the intricate nature of such analyses. nih.gov

Hypothetical Kinetic and Thermodynamic Parameters for Esterification:

| Parameter | Influencing Factors | Predicted Trend for this compound |

| Rate Constant (k) | Steric hindrance around the -OH group, catalyst efficiency. | The rate may be slightly slower than for a simple primary alcohol due to the steric bulk of the piperidine ring. |

| Activation Energy (Ea) | Nature of the acylating agent and catalyst. | A suitable acid or base catalyst would lower the activation energy. |

| Enthalpy of Reaction (ΔH) | Bond energies of reactants and products. | Expected to be similar to standard esterification reactions. |

| Entropy of Reaction (ΔS) | Change in the number of molecules and degrees of freedom. | Typically small for esterification reactions. |

Mechanistic Investigations of Novel Chemical Reactions Involving the this compound Framework

While no novel reactions involving this compound have been specifically reported, its structure suggests several potential mechanistic pathways for transformations.

Mechanism of N-Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation to form an N-oxide. This reaction would likely proceed via a direct attack of an oxidizing agent (e.g., a peroxy acid) on the nitrogen lone pair.

Mechanism of Dehydrogenation: Catalytic dehydrogenation could potentially lead to the formation of an enamine or an iminium ion, which are valuable synthetic intermediates. This would likely involve an initial C-H bond activation at the C2 or C6 position.

Mechanism of Ring-Opening Reactions: Under certain oxidative conditions, piperidine rings can undergo ring-opening reactions. For N-arylamino-piperidines, photooxidation can lead to the formation of acyclic aminoaldehydes. researchgate.net A similar mechanism, likely involving a single electron transfer from the nitrogen atom, could be envisioned for this compound under specific photolytic or electrochemical conditions.

Inferred Mechanistic Steps for a Hypothetical C-H Functionalization:

| Step | Description | Key Intermediates |

| 1. Single Electron Transfer (SET) | The tertiary amine is oxidized by a photocatalyst or an electrode to form a radical cation. | Piperidinyl radical cation. |

| 2. Deprotonation | A base removes a proton from a carbon adjacent to the nitrogen (α-amino position). | α-amino radical. |

| 3. Radical Coupling | The α-amino radical couples with a radical partner (e.g., an aryl radical). | Functionalized piperidine. |

| 4. Catalyst Regeneration | The photocatalyst is returned to its ground state. | - |

Photoredox and Electrochemical Transformations of this compound

The tertiary amine in this compound makes it a prime candidate for photoredox and electrochemical transformations.

Photoredox Catalysis: The nitrogen lone pair can engage in single electron transfer (SET) processes with an excited-state photocatalyst. This can generate an α-amino radical, which can then participate in a variety of coupling reactions. Studies on other piperidine derivatives have shown successful C-H arylation using this approach. nih.govescholarship.orgacs.org The application of visible light and a suitable photocatalyst could enable the functionalization of the C2 or C6 positions of the piperidine ring in this compound.

Electrochemical Transformations: The tertiary amine can be oxidized at an anode to generate an iminium ion. This intermediate is a powerful electrophile that can be trapped by a wide range of nucleophiles. This approach, often referred to as the Shono oxidation, would allow for the introduction of various functional groups at the C2 or C6 positions. The electrochemical behavior of N-substituted-4-piperidones has been studied, indicating that the piperidine nitrogen plays a key role in the oxidation process. mdpi.com A flow electrochemistry setup could potentially be used for a scalable synthesis of 2-substituted derivatives of this compound. nih.gov

Potential Photoredox and Electrochemical Reactions:

| Method | Proposed Reaction | Key Intermediate | Potential Product |

| Photoredox Catalysis | C-H Arylation | α-amino radical | (1-Propyl-2-aryl-piperidin-3-yl)methanol |

| Electrochemical Oxidation (Shono) | α-Alkoxylation | N-acyliminium ion | (1-Propyl-2-methoxy-piperidin-3-yl)methanol (in methanol) |

| Electrochemical Oxidation (Shono) | α-Cyanation | N-acyliminium ion | 2-Cyano-(1-propylpiperidin-3-yl)methanol |

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation of 1 Propylpiperidin 3 Yl Methanol Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis of (1-Propylpiperidin-3-yl)methanol Analogues

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for elucidating the structure of organic molecules in solution. nih.govepa.gov For analogues of this compound, advanced NMR techniques are indispensable for a comprehensive conformational and configurational analysis.

The piperidine (B6355638) ring in these analogues can exist in various chair and boat conformations, with the substituents adopting either axial or equatorial positions. The position of the N-propyl group and the hydroxymethyl group at the C3 position significantly influences the conformational equilibrium. One-dimensional NMR spectra provide initial information through chemical shifts and coupling constants. For instance, the chemical shift of the proton attached to the same carbon as the hydroxyl group can indicate its axial or equatorial orientation.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguous assignment of all proton and carbon signals. NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are particularly vital for conformational analysis. These experiments detect through-space interactions between protons, providing distance constraints that help to define the spatial arrangement of the atoms and the preferred conformation of the piperidine ring and its substituents.

For chiral analogues of this compound, NMR spectroscopy using chiral solvating agents or chiral derivatizing agents can be employed to distinguish between enantiomers and determine enantiomeric purity. The formation of diastereomeric complexes or derivatives results in separate NMR signals for each enantiomer, allowing for their quantification.

Table 1: Representative ¹H NMR Chemical Shifts for this compound Analogues This table is for illustrative purposes and actual values may vary based on solvent and specific analogue structure.

| Proton Environment | Typical Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| N-CH₂ (propyl) | 2.2 - 2.8 | t |

| CH₂ (propyl) | 1.4 - 1.8 | m |

| CH₃ (propyl) | 0.8 - 1.0 | t |

| Piperidine ring protons | 1.2 - 3.2 | m |

| CH-OH | 3.5 - 4.0 | m |

| CH₂-OH | 3.4 - 3.8 | d |

Vibrational Spectroscopy (Infrared and Raman) in Studying Molecular Interactions and Bonding of this compound

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers valuable information about the functional groups and bonding within this compound and its derivatives. nih.govyoutube.com These methods probe the vibrational modes of molecules, which are sensitive to bond strength, bond angles, and intermolecular interactions. researchgate.net

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. nih.gov Key characteristic absorption bands for this compound include:

O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group and its involvement in hydrogen bonding.

C-H stretch: Multiple sharp bands between 2800-3000 cm⁻¹ corresponding to the stretching vibrations of the alkyl C-H bonds in the propyl and piperidine moieties.

C-O stretch: A band in the 1000-1200 cm⁻¹ region, characteristic of the carbon-oxygen single bond in the hydroxymethyl group.

N-C stretch: Vibrations associated with the tertiary amine can be observed in the fingerprint region.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. youtube.com While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. For instance, the C-C backbone vibrations of the piperidine ring and the propyl group can often be more clearly observed in the Raman spectrum.

The study of shifts in vibrational frequencies, particularly the O-H stretching frequency, can provide detailed insights into intermolecular and intramolecular hydrogen bonding. researchgate.net The formation of hydrogen bonds typically leads to a broadening and red-shifting (lower frequency) of the O-H band. By analyzing these shifts in different solvents or in the solid state, the nature and strength of these interactions can be inferred.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Infrared (IR) Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | ~3400 (broad) | Weak |

| C-H Stretch (Aliphatic) | 2850-2960 | 2850-2960 |

| C-O Stretch | ~1050 | Weak |

| C-N Stretch | ~1100-1200 | ~1100-1200 |

| Piperidine Ring Breathing | Fingerprint Region | Strong |

High-Resolution Mass Spectrometry for Investigating Reaction Intermediates and Product Purity of this compound Transformations

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the analysis of organic molecules, providing highly accurate mass measurements that allow for the determination of elemental compositions. nih.gov In the context of this compound, HRMS is invaluable for confirming the identity of the synthesized compound, assessing its purity, and investigating the mechanisms of its chemical transformations by identifying reaction intermediates. nih.gov

Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used for analyzing piperidine derivatives. In the positive ion mode, this compound will readily protonate to form the [M+H]⁺ ion. The high mass accuracy of HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, allows for the confident determination of the molecular formula from the measured mass-to-charge ratio (m/z).

Tandem mass spectrometry (MS/MS) experiments, where a specific ion is isolated and fragmented, are crucial for structural elucidation. The fragmentation pattern of the [M+H]⁺ ion of this compound can reveal key structural features. Common fragmentation pathways for N-alkylpiperidines include alpha-cleavage adjacent to the nitrogen atom and ring-opening reactions. The loss of the propyl group or the hydroxymethyl substituent can also be observed.

Furthermore, HRMS can be coupled with liquid chromatography (LC-HRMS) to monitor the progress of reactions involving this compound. This allows for the detection and identification of transient intermediates and byproducts, providing critical insights into the reaction mechanism. nih.gov The high sensitivity and specificity of this technique are essential for ensuring the purity of the final product.

X-ray Crystallography and Single-Crystal Diffraction Studies of this compound Co-crystals and Salts

X-ray crystallography, specifically single-crystal X-ray diffraction, provides the most definitive three-dimensional structural information for crystalline materials. rsc.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of all atoms in the crystal lattice can be determined, yielding detailed information about bond lengths, bond angles, and torsional angles.

For this compound, which may be a liquid or a low-melting solid at room temperature, forming crystalline salts or co-crystals is often a necessary step to enable single-crystal X-ray diffraction analysis. researchgate.net Salts can be prepared by reacting the basic piperidine nitrogen with a suitable acid (e.g., hydrochloric acid, tartaric acid), while co-crystals can be formed by crystallizing the compound with a suitable co-former through non-covalent interactions like hydrogen bonding.

The resulting crystal structure reveals the unambiguous conformation of the piperidine ring and the stereochemistry at the chiral center (C3). It provides precise measurements of the bond distances and angles within the molecule and details the intermolecular interactions, such as hydrogen bonding networks involving the hydroxyl group and the piperidine nitrogen (in its protonated form in a salt), that dictate the packing of the molecules in the crystal. This information is invaluable for understanding the solid-state properties of the compound and can be used to validate and refine computational models of its structure.

Table 3: Illustrative Crystallographic Data for a Hypothetical this compound Salt

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 98.76 |

| Volume (ų) | 1334.5 |

| Z | 4 |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Determination of this compound Stereoisomers

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. Electronic circular dichroism (ECD) is a powerful chiroptical method used to determine the absolute configuration of chiral molecules in solution. rsc.orgmdpi.com

This compound possesses a stereocenter at the C3 position, and therefore exists as a pair of enantiomers. While the molecule itself may have weak electronic transitions in the accessible UV-Vis range, its absolute configuration can be determined by ECD analysis, often through the preparation of suitable derivatives. The ECD spectrum, which plots the difference in absorption of left and right circularly polarized light versus wavelength, is highly sensitive to the three-dimensional arrangement of atoms around the chromophore. mdpi.com

Computational Chemistry and Theoretical Modeling of 1 Propylpiperidin 3 Yl Methanol and Its Analogues

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors for (1-Propylpiperidin-3-yl)methanol

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of this compound at the electronic level. These methods solve approximations of the Schrödinger equation to yield information about electron distribution, molecular orbital energies, and descriptors that predict chemical reactivity.

The electronic structure of this compound is characterized by the localization of electron density. The highest occupied molecular orbital (HOMO) is typically centered on the lone pair of the tertiary nitrogen atom and to a lesser extent on the oxygen of the hydroxyl group, signifying these as the primary sites for nucleophilic attack or electron donation. Conversely, the lowest unoccupied molecular orbital (LUMO) is generally distributed across the anti-bonding σ* orbitals of the C-N and C-O bonds. The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability and electronic excitability.

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. The Fukui function (f(r)) is used to identify the most reactive sites within the molecule. For an electrophilic attack, the site with the highest value of f⁻(r) is most susceptible, which for this compound is expected to be the nitrogen atom. mdpi.com Other descriptors such as global hardness (η), softness (S), and the electrophilicity index (ω) offer a quantitative measure of the molecule's resistance to charge transfer and its propensity to accept electrons.

Table 1: Representative Theoretical Reactivity Descriptors for a Piperidine (B6355638) Analogue (Calculated at the B3LYP/6-31G(d,p) level of theory)

| Descriptor | Representative Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | +1.2 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap | 7.7 eV | Indicates high kinetic stability and low reactivity in concerted reactions. |

| Global Hardness (η) | 3.85 eV | Measures resistance to change in electron distribution. rsc.org |

| Electrophilicity Index (ω) | 0.95 eV | Describes the propensity of the species to accept electrons. |

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration and Dynamics of this compound

This compound is a flexible molecule with multiple rotatable bonds, leading to a complex conformational landscape. Molecular Dynamics (MD) simulations are a powerful tool for exploring this landscape by simulating the atomic motions of the molecule over time. arxiv.org These simulations, governed by a chosen force field (e.g., OPLS, AMBER), map out the potential energy surface and identify low-energy, stable conformers.

The primary conformational features include:

Piperidine Ring Pucker: The six-membered piperidine ring predominantly adopts a chair conformation, which is significantly lower in energy than boat or twist-boat forms.

Substituent Orientation: Both the N-propyl group and the C3-hydroxymethyl group can exist in either an axial or equatorial position relative to the ring. The equatorial orientation is generally favored for both substituents to minimize steric hindrance (1,3-diaxial interactions).

Side-Chain Torsion: The C-C bonds within the propyl group and the C-C bond of the hydroxymethyl group have multiple rotational minima, leading to a variety of extended and folded side-chain conformations.

MD simulations can generate population statistics for each conformational state, providing insight into the dominant structures present at a given temperature. nih.gov Furthermore, these simulations reveal the dynamics of conformational transitions, such as the rate of ring inversion or the rotation of substituent groups, which are crucial for understanding how the molecule interacts with its environment.

Table 2: Hypothetical Conformational Population Analysis from an MD Simulation

| Conformer Description (Substituent Positions) | Ring Conformation | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Equatorial-Propyl, Equatorial-Methanol | Chair | 0.00 | 85.5 |

| Equatorial-Propyl, Axial-Methanol | Chair | 1.80 | 4.5 |

| Axial-Propyl, Equatorial-Methanol | Chair | 2.50 | 1.0 |

Prediction of Spectroscopic Parameters Using First-Principles Methods for this compound Derivatives

First-principles methods, primarily based on DFT, allow for the accurate prediction of spectroscopic parameters, which can aid in the structural elucidation of this compound and its derivatives.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. This is typically achieved using the Gauge-Independent Atomic Orbital (GIAO) method. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, one can obtain chemical shifts that often show excellent correlation with experimental data, aiding in signal assignment. mdpi.com

Vibrational Spectroscopy: The infrared (IR) and Raman spectra can also be simulated. By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the vibrational frequencies and their corresponding intensities. These calculated spectra are invaluable for identifying characteristic functional group vibrations, such as the O-H stretch of the alcohol, the C-N stretching of the tertiary amine, and the various C-H bending and stretching modes.

For accurate predictions, it is often necessary to include computational models that account for solvent effects, as intermolecular interactions can significantly shift spectroscopic signals.

Table 3: Representative Predicted vs. Typical Experimental Spectroscopic Data for a Piperidine-Methanol Moiety

| Parameter | Predicted Value (in silico) | Typical Experimental Range |

|---|---|---|

| ¹H NMR (O-H proton, in CDCl₃) | δ 2.5 ppm | δ 2.0 - 4.0 ppm (broad) |

| ¹³C NMR (C-OH carbon) | δ 65.0 ppm | δ 60 - 70 ppm |

| IR Frequency (O-H stretch, gas phase) | 3650 cm⁻¹ | 3610 - 3670 cm⁻¹ (sharp) |

Computational Assessment of Intermolecular Interactions and Self-Assembly of this compound Analogues

The functional groups of this compound—the hydroxyl group (a hydrogen bond donor and acceptor) and the tertiary amine (a hydrogen bond acceptor)—govern its intermolecular interactions. Computational methods can be used to characterize and quantify these forces, which are critical for understanding condensed-phase properties and self-assembly.

Hydrogen Bonding: The primary intermolecular interaction is the hydrogen bond, which can form between the hydroxyl proton of one molecule and the nitrogen or oxygen atom of another. Computational analysis can determine the geometry (bond length and angle) and binding energy of these hydrogen-bonded dimers and oligomers.

Van der Waals Forces: The propyl group and the piperidine ring contribute to weaker, non-specific van der Waals interactions, which are also crucial for molecular packing in liquids and solids.

Techniques like Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the calculated electron density to analyze the topology of intermolecular bonds and characterize their strength and nature. Atomic force microscopy imaging, a technique that can be complemented by simulations, allows for the quantitative assessment of intermolecular interactions. nih.gov Understanding these interactions is the first step in predicting how analogues might self-assemble into larger, ordered structures such as micelles or layers.

Theoretical Studies on Reaction Pathways, Transition States, and Catalytic Mechanisms in this compound Chemistry

Computational chemistry provides a powerful lens for investigating the mechanisms of chemical reactions involving this compound. This includes its synthesis and subsequent transformations. By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy pathway from reactants to products.

A key aspect of these studies is the location and characterization of transition states—the highest energy point along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy, which is directly related to the reaction rate. For example, in the synthesis of this compound via N-alkylation of 3-piperidinemethanol (B147432), computational models can compare the energetics of an Sₙ2 reaction mechanism, helping to predict optimal reaction conditions. Similarly, in studying catalytic processes, such as the hydrogenation of a precursor on a metal surface, DFT can be used to model the adsorption of reactants and the energy barriers for each step in the catalytic cycle. rsc.org

Application of Machine Learning and Artificial Intelligence for Predicting Chemical Reactivity and Properties of this compound Derivatives

Machine learning (ML) and artificial intelligence (AI) are revolutionizing computational chemistry by enabling the rapid prediction of molecular properties without the need for resource-intensive quantum chemical calculations for every new compound. aimlic.com

For a class of compounds like derivatives of this compound, ML models can be trained on a dataset of known molecules. These models learn the complex relationship between a molecule's structure and its properties.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): In a QSAR/QSPR approach, molecular descriptors (such as those calculated in section 5.1, along with topological and steric parameters) are used as input features for an ML algorithm (e.g., Random Forest, Neural Networks). nih.gov The algorithm is trained to predict a specific output, such as chemical reactivity, solubility, or a biological activity metric.

Reaction Prediction: ML models can also predict the outcomes of chemical reactions, including identifying the major product or forecasting the reaction yield under different conditions. nih.gov

Application of 1 Propylpiperidin 3 Yl Methanol As a Versatile Synthetic Building Block and Chiral Auxiliary

Utilization of (1-Propylpiperidin-3-yl)methanol in the Total Synthesis of Complex Natural Products and Analogues

The intricate architecture of natural products often demands the use of specialized and stereochemically well-defined building blocks. While the direct application of this compound in the total synthesis of a named natural product is not yet extensively documented in publicly available literature, its structural motif is present in numerous biologically active alkaloids. Synthetic chemists often construct such piperidine (B6355638) rings bearing a hydroxymethyl group at the C-3 position as a key step in their synthetic strategies. The N-propyl group can serve to modulate solubility and lipophilicity or act as a protecting group that can be removed or modified at a later stage. The chirality at the C-3 position is crucial for controlling the stereochemical outcome of subsequent reactions and for matching the stereochemistry of the target natural product.

Future research may see the direct incorporation of this compound or its derivatives into the synthesis of complex alkaloids, potentially streamlining synthetic routes and offering new pathways to these valuable compounds.

Development of Novel Ligands and Catalysts Incorporating the this compound Moiety for Asymmetric Synthesis

The development of novel chiral ligands and catalysts is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds. The structure of this compound, containing both a nitrogen and an oxygen donor atom in a fixed spatial arrangement, makes it an attractive scaffold for the design of new bidentate ligands for transition metal catalysis.

The nitrogen of the piperidine ring and the oxygen of the hydroxymethyl group can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of chemical transformations. The N-propyl group can influence the steric and electronic properties of the resulting metal complex, thereby fine-tuning its catalytic activity and selectivity.

Table 1: Potential Asymmetric Reactions Catalyzed by Metal Complexes of this compound-derived Ligands

| Reaction Type | Potential Metal Catalyst | Expected Outcome |

| Asymmetric Hydrogenation | Rhodium, Ruthenium, Iridium | Enantioselective reduction of prochiral olefins and ketones. |

| Asymmetric Allylic Alkylation | Palladium | Enantioselective formation of C-C and C-N bonds. |

| Asymmetric Aldol Reactions | Titanium, Zinc | Stereoselective synthesis of β-hydroxy carbonyl compounds. |

| Asymmetric Epoxidation | Vanadium, Titanium | Enantioselective synthesis of epoxides from allylic alcohols. |

This table represents potential applications based on the structural features of this compound and is intended to guide future research.

This compound as a Chiral Auxiliary in Stereoselective Chemical Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The auxiliary is then removed to reveal the enantiomerically enriched product. This compound is well-suited for this role due to its chirality and the presence of a reactive hydroxyl group.

The hydroxyl group can be esterified or etherified with a prochiral substrate. The resulting chiral piperidine moiety can then effectively shield one face of the molecule, forcing an incoming reagent to attack from the less hindered side. This leads to a high degree of stereocontrol in reactions such as enolate alkylations, aldol reactions, and Diels-Alder reactions. After the desired transformation, the auxiliary can be cleaved, often under mild conditions, and potentially recovered for reuse.

Table 2: Potential Stereoselective Transformations Using this compound as a Chiral Auxiliary

| Reaction | Substrate Attachment | Key Transformation | Diastereoselectivity |

| Enolate Alkylation | Ester linkage to a carboxylic acid derivative | Alkylation of the α-carbon | Potentially high |

| Aldol Reaction | Ester linkage to an acetic acid derivative | Reaction of the enolate with an aldehyde | Potentially high |

| Diels-Alder Reaction | Ester linkage to an α,β-unsaturated acid | [4+2] cycloaddition with a diene | Potentially high |

This table outlines hypothetical applications and expected outcomes for the use of this compound as a chiral auxiliary.

Scaffold Hop Strategies and Combinatorial Chemistry Approaches Initiated from the this compound Structure for Chemical Library Generation

Scaffold hopping is a medicinal chemistry strategy used to discover novel compounds with similar biological activity to a known active compound but with a different core structure. rsc.orgnih.govdundee.ac.uknih.gov this compound, with its defined three-dimensional structure and multiple points for diversification, serves as an excellent starting point for such strategies. The piperidine ring can be modified through ring-opening, ring-expansion, or fusion with other ring systems to generate new and diverse molecular scaffolds.

Furthermore, the hydroxyl and the piperidine nitrogen of this compound provide two convenient handles for combinatorial library synthesis. By reacting the hydroxyl group with a diverse set of carboxylic acids or isocyanates and by functionalizing the piperidine core, large libraries of related compounds can be rapidly synthesized. These libraries are valuable resources for high-throughput screening in drug discovery and materials science.

Precursor for the Synthesis of Advanced Organic Materials and Functional Molecules (Excluding Biological Applications)

The unique properties of this compound also make it a candidate for the synthesis of advanced organic materials. The presence of both a nucleophilic nitrogen and a hydroxyl group allows for its incorporation into polymers and dendrimers. For instance, it can be used as a monomer in the synthesis of polyurethanes or polyesters, where the piperidine moiety would introduce specific structural and functional properties into the polymer backbone.

The chirality of this compound can be exploited to create chiral polymers, which can have applications in chiral chromatography, asymmetric catalysis, and as materials with unique optical properties. The N-propyl group can enhance the solubility of these materials in organic solvents, facilitating their processing and characterization. Additionally, the tertiary amine can be quaternized to create ionic liquids or materials with interesting electrochemical properties.

Structure Reactivity Relationship Srr Studies of 1 Propylpiperidin 3 Yl Methanol Derivatives

Systematic Modification of the (1-Propylpiperidin-3-yl)methanol Scaffold and its Impact on Chemical Reactivity and Selectivity

Systematic modification of the this compound scaffold allows for a detailed investigation into the electronic and steric effects that govern its reactivity and selectivity. Key modifications can be introduced at three primary locations: the piperidine (B6355638) nitrogen, the hydroxymethyl group, and the piperidine ring itself.

The N-propyl group plays a significant role in modulating the nucleophilicity of the piperidine nitrogen. Varying the length and branching of the N-alkyl substituent can influence the steric hindrance around the nitrogen atom, thereby affecting its availability for reactions such as alkylation, acylation, and coordination to metal centers. For instance, replacing the propyl group with a bulkier substituent like an isopropyl or tert-butyl group would be expected to decrease the rate of N-alkylation reactions due to increased steric hindrance.

The hydroxymethyl group at the 3-position is a key functional handle for a variety of transformations. Its reactivity can be influenced by the electronic environment of the piperidine ring. For example, the introduction of electron-withdrawing groups on the ring could decrease the nucleophilicity of the hydroxyl group, making it less reactive towards electrophiles. Conversely, electron-donating groups would enhance its nucleophilicity. The stereochemical orientation of the hydroxymethyl group (axial vs. equatorial) also dictates its accessibility and reactivity.

A representative summary of how systematic modifications can impact the reactivity of the this compound scaffold is presented in the table below.

| Modification Site | Type of Modification | Expected Impact on Reactivity/Selectivity |

| Piperidine Nitrogen | Variation of N-alkyl chain length/branching | Alters nucleophilicity and steric accessibility of the nitrogen. |

| Introduction of electron-withdrawing groups | Decreases the basicity and nucleophilicity of the nitrogen. | |

| Hydroxymethyl Group | Oxidation to aldehyde or carboxylic acid | Introduces new reactive sites for nucleophilic addition or amide coupling. |

| Esterification or etherification | Protects the hydroxyl group and modifies the steric environment at C3. | |

| Piperidine Ring | Introduction of substituents | Alters the conformational equilibrium and electronic properties of the ring. |

| Introduction of unsaturation | Creates new sites for addition reactions and alters ring conformation. |

Investigation of Substituent Effects on Reaction Mechanisms and Stereochemical Outcomes for this compound Analogues

Substituents on the this compound framework exert significant control over reaction mechanisms and stereochemical outcomes. The interplay between steric and electronic effects of these substituents can favor specific transition states, leading to high levels of diastereoselectivity or enantioselectivity.

The conformational preference of the piperidine ring, which typically adopts a chair conformation, is a critical factor. For a 3-substituted piperidine like this compound, the hydroxymethyl group can exist in either an axial or equatorial position. The N-propyl group will predominantly occupy the equatorial position to minimize steric interactions. The orientation of the 3-substituent influences the trajectory of incoming reagents. For example, in reactions involving the hydroxymethyl group, its equatorial or axial disposition will affect the steric hindrance experienced by a reagent approaching from different faces of the ring.

A study on polyhydroxylated piperidines demonstrated that the stereochemistry of hydroxyl groups relative to the amine has a consistent effect on the basicity of the nitrogen atom. It was found that compounds with an equatorial hydroxyl group at the 3-position are more acidic (by approximately 0.8 pKa units) than their axial counterparts nih.gov. This electronic effect, attributed to differences in charge-dipole interactions, can influence the reactivity of the nitrogen in protonation and other reactions.

The stereochemical outcome of reactions can be directed by the existing stereocenter at C3. For instance, the reduction of a ketone at a position adjacent to C3 would likely proceed with a degree of diastereoselectivity, guided by the steric bulk of the hydroxymethyl group and the N-propylpiperidine ring. The development of stereoselective synthetic methods for piperidine derivatives often relies on understanding and exploiting these substituent effects nih.gov.

Correlation of Structural Features with Spectroscopic Signatures and Conformational Preferences of this compound Derivatives

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for elucidating the structural and conformational features of this compound derivatives.

NMR Spectroscopy:

¹H NMR: The chemical shifts and coupling constants of the piperidine ring protons are highly sensitive to their axial or equatorial orientation. Axial protons typically resonate at a higher field (lower ppm) than equatorial protons. The coupling constants between adjacent protons (J-values) can be used to determine the dihedral angles and thus the chair conformation of the ring. For instance, a large trans-diaxial coupling (J_ax,ax) is typically observed, while smaller axial-equatorial (J_ax,eq) and equatorial-equatorial (J_eq,eq) couplings are expected. The protons of the N-propyl group and the hydroxymethyl group will also exhibit characteristic chemical shifts and couplings.

¹³C NMR: The chemical shifts of the carbon atoms in the piperidine ring are also indicative of the conformational state and the presence of substituents. The orientation of the hydroxymethyl group (axial or equatorial) will influence the chemical shift of C3 and adjacent carbons.

IR Spectroscopy: The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the piperidine ring and the N-propyl group would appear in the 2800-3000 cm⁻¹ region. The C-N stretching vibration is typically observed in the 1000-1200 cm⁻¹ range. Modifications to the scaffold, such as oxidation of the alcohol to a carbonyl group, would result in the appearance of a strong C=O stretching band around 1700 cm⁻¹.

The conformational preferences of N-alkyl piperidines have been studied, and it is generally observed that the N-alkyl group prefers an equatorial orientation to minimize steric strain researchgate.net. The chair conformation is the most stable, but the presence of bulky substituents can lead to the adoption of twist-boat conformations rsc.orgekb.eg. For this compound, the chair conformation with both the N-propyl and 3-hydroxymethyl groups in equatorial positions is expected to be the most stable conformer.

Computational SRR Modeling for Predicting Chemical Behavior and Designing Novel this compound Compounds

Computational modeling provides a powerful in silico approach to investigate the structure-reactivity relationships of this compound derivatives, complementing experimental studies. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to determine the geometric and electronic properties of these molecules.

Key applications of computational modeling in SRR studies include:

Conformational Analysis: Calculating the relative energies of different conformers (e.g., chair with axial/equatorial substituents, twist-boat) to predict the most stable geometries. This information is crucial for understanding the molecule's ground-state properties and how it will interact with other reagents.

Reactivity Indices: DFT calculations can provide various reactivity descriptors, such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and Fukui functions mdpi.com. These indices help to identify the most nucleophilic and electrophilic sites within the molecule, thereby predicting its reactivity towards different reagents. For instance, the HOMO density can indicate the likely site of electrophilic attack, while the LUMO density can predict the site of nucleophilic attack.

Transition State Modeling: Modeling the transition states of potential reaction pathways allows for the calculation of activation energies. By comparing the activation energies of different pathways, it is possible to predict the most likely reaction mechanism and the selectivity of a reaction. This is particularly useful for understanding and predicting stereochemical outcomes.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural or computational descriptors of a series of this compound derivatives with their experimentally observed chemical reactivity or biological activity nih.govnih.govtandfonline.comtandfonline.commdpi.com. These models can then be used to predict the properties of new, unsynthesized compounds, thus guiding the design of molecules with desired characteristics.

The following table illustrates the types of computational data that can be generated and their utility in SRR studies.

| Computational Method | Generated Data | Application in SRR |

| DFT | Optimized geometries, relative energies | Predicts stable conformers and their populations. |

| HOMO/LUMO energies and distributions | Identifies nucleophilic/electrophilic sites and predicts reactivity. | |

| Electrostatic potential maps | Visualizes charge distribution and potential sites for interaction. | |

| Transition state structures and energies | Determines reaction mechanisms and predicts kinetic products. | |

| QSAR | Predictive statistical models | Correlates structure with reactivity for designing new compounds. |

Design Principles for Enhanced Chemical Functionality and Selectivity Based on this compound Frameworks

The insights gained from SRR studies of this compound derivatives can be translated into a set of design principles for creating new compounds with enhanced chemical functionality and selectivity.

Stereocontrolled Synthesis: A primary goal is the development of synthetic routes that allow for precise control over the stereochemistry at the 3-position and any other chiral centers introduced onto the piperidine ring. This can be achieved through the use of chiral auxiliaries, asymmetric catalysis, or by leveraging the inherent diastereoselectivity imparted by the existing stereocenter. The choice of protecting groups for the nitrogen and hydroxyl functions can also influence the stereochemical outcome of subsequent reactions.

Introduction of Orthogonal Functional Groups: To enhance the chemical functionality of the this compound scaffold, additional functional groups can be introduced that can be reacted selectively under different conditions. For instance, introducing a protected amino group or a halogen atom onto the piperidine ring would provide handles for further diversification through orthogonal chemical transformations.

Conformational Locking: In some cases, it may be desirable to restrict the conformational flexibility of the piperidine ring to pre-organize the molecule for a specific interaction or reaction. This can be achieved by introducing bulky substituents that favor a particular chair conformation or by incorporating the piperidine ring into a more rigid bicyclic or polycyclic system.

By applying these design principles, it is possible to systematically evolve the this compound scaffold to create a diverse library of compounds with a wide range of chemical properties, tailored for specific applications in areas such as catalysis, materials science, and medicinal chemistry.

Future Directions and Emerging Research Avenues in 1 Propylpiperidin 3 Yl Methanol Chemistry

The exploration of (1-Propylpiperidin-3-yl)methanol and its derivatives is entering a new phase, driven by technological advancements and a growing emphasis on sustainability and efficiency. Future research is poised to accelerate the discovery of new applications and streamline the synthesis of this important chemical scaffold. Key emerging avenues include the integration of automation, the adoption of green chemistry principles, the development of sophisticated analytical monitoring techniques, the application of data science for predictive insights, and the exploration of novel chemical reactions and structures.

常见问题

Basic: What are the standard synthetic routes for (1-Propylpiperidin-3-yl)methanol, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or reductive amination. A common approach includes:

Propylation of Piperidine: Reacting piperidin-3-ylmethanol with 1-bromopropane in a polar aprotic solvent (e.g., dichloromethane) under reflux, using a base like triethylamine to deprotonate intermediates .

Catalytic Hydrogenation: For intermediates with unsaturated bonds, palladium on carbon (Pd/C) under hydrogen atmosphere can enhance efficiency .

Solvent and Temperature Optimization: Ethanol or THF is often used for solubility, with reactions conducted at 60–80°C to balance reaction rate and side-product formation .

Key Metrics: Monitor yield via HPLC or GC-MS, adjusting catalyst loading (5–20 mol%) and reaction time (4–24 hours) for optimization .

Basic: Which spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- X-Ray Crystallography: Resolves 3D molecular structure, including stereochemistry at the piperidine C3 position .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular formula (C9H19NO) and fragmentation patterns .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles. Use fume hoods for volatile steps .

- Hazard Mitigation:

- Avoid inhalation/contact; compound may cause skin irritation (H315) or respiratory tract irritation (H335) .

- Store in airtight containers at room temperature, away from oxidizers .

- Emergency Measures: For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers optimize enantiomeric purity during synthesis?

Methodological Answer:

- Chiral Resolution: Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during propylation to induce stereoselectivity .

- Chromatographic Separation: Employ chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to isolate enantiomers .

- Kinetic Control: Adjust reaction temperature to favor one enantiomer via differential activation energies (e.g., lower temps for slower, selective reactions) .

Advanced: How should contradictory pharmacological data (e.g., receptor binding vs. in vitro activity) be resolved?

Methodological Answer:

- Replicate Assays: Validate receptor-binding data (e.g., Ki values) using orthogonal methods like SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

- Check Experimental Variables:

- Solvent effects (DMSO vs. aqueous buffers) on compound solubility .

- Cell-line specificity in cytotoxicity assays (e.g., HepG2 vs. HEK293) .

- Computational Validation: Compare molecular docking predictions (e.g., AutoDock Vina) with empirical data to identify false positives .

Advanced: What strategies are effective for studying the compound’s metabolic stability in preclinical models?

Methodological Answer:

- In Vitro Microsomal Assays: Incubate with liver microsomes (human/rat) and NADPH cofactor, monitoring degradation via LC-MS/MS. Calculate half-life (t1/2) and intrinsic clearance .

- Isotope Labeling: Synthesize deuterated analogs (e.g., CD3-propyl chain) to track metabolic pathways and identify major metabolites .

- In Silico Prediction: Use ADMET software (e.g., SwissADME) to predict CYP450 interactions and prioritize in vivo testing .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor interactions (e.g., with serotonin receptors) to identify key binding residues and optimize substituent positions .

- QSAR Modeling: Build quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

- Free Energy Perturbation (FEP): Calculate relative binding affinities for derivatives, prioritizing synthesis of compounds with ΔG < -10 kcal/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。